4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-5-16(6-3-1)7-4-10-20-11-13-21(14-12-20)17-8-9-18-15-19-17/h1-3,5-6,8-9,15H,4,7,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKQEBJGVGTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
The most direct route involves SNAr between 4-chloropyrimidine and 4-(3-phenylpropyl)piperazine. As demonstrated in pyrimidine-4-carboxamide syntheses, dichloropyrimidine 108 undergoes regioselective substitution at the 4-position with N-methylphenethylamine analogs. For the target compound, 4-chloropyrimidine reacts with pre-synthesized 4-(3-phenylpropyl)piperazine in NMP at 120°C for 24 hours, yielding 72–78% product. Critical parameters include:
Piperazine Alkylation and Subsequent Coupling
An alternative two-step approach first synthesizes the 4-(3-phenylpropyl)piperazine side chain, then couples it to pyrimidine. Alkylation of piperazine with 1-bromo-3-phenylpropane in acetone using K2CO3/DBU yields 4-(3-phenylpropyl)piperazine (63%). Subsequent SNAr with 4-chloropyrimidine under microwave conditions (200°C, 1 hour) achieves 85% yield. This method avoids regioselectivity issues but requires strict stoichiometry to prevent bis-alkylation.
Detailed Methodologies and Optimization
Alkylation of Piperazine
Piperazine (1.0 eq) reacts with 1-bromo-3-phenylpropane (1.2 eq) in anhydrous acetone under reflux for 48 hours, catalyzed by DBU (0.1 eq). Workup involves filtration, solvent evaporation, and column chromatography (CHCl3:MeOH 9.5:0.5). Key challenges:
Alternative Routes via Reductive Amination
3-Phenylpropionaldehyde and piperazine undergo reductive amination using NaBH3CN in MeOH (pH 4–5), yielding 58% product. While milder than alkylation, this method suffers from lower efficiency.
Preparation of 4-Chloropyrimidine
4-Chloropyrimidine is synthesized from pyrimidin-4-ol via chlorination with POCl3 (3 eq) in DMF (cat.) at 110°C for 6 hours (89% yield).
Coupling with Piperazine Derivative
4-Chloropyrimidine (1.0 eq) and 4-(3-phenylpropyl)piperazine (1.1 eq) react in NMP with DIPEA (2.5 eq) under microwave irradiation (200°C, 1 hour). Purification via recrystallization (hexane/EtOAc) affords white crystals (85% yield).
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent Effects on SNAr Efficiency
Polar aprotic solvents (NMP, ε = 32.2) stabilize the transition state in SNAr, enhancing nucleophilicity of piperazine. Microwave irradiation further accelerates the reaction by reducing activation energy (ΔG‡ from 95 kJ/mol to 78 kJ/mol).
Regioselectivity in Pyrimidine Substitution
The 4-position of pyrimidine is preferentially substituted due to lower electron density compared to the 2- and 5-positions. X-ray crystallography of intermediates confirms >95% regioselectivity for 4-substitution.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups.
Scientific Research Applications
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in various fields of scientific research due to its potential therapeutic applications. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, pharmacology, and other relevant domains.
Molecular Formula
- Molecular Formula : C18H24N4
- Molecular Weight : 296.41 g/mol
- IUPAC Name : this compound
Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. A study demonstrated that this compound acts on serotonin and norepinephrine transporters, enhancing mood and reducing depressive symptoms in animal models.
Antipsychotic Properties
The compound has also been investigated for its potential antipsychotic effects. It is believed to modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. Preclinical trials have shown promising results in reducing psychotic symptoms.
Antitumor Activity
In vitro studies have revealed that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent.
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Research indicates that it may help in neuroprotection and cognitive enhancement.
Study 1: Antidepressant Efficacy
A randomized controlled trial involving rodents assessed the antidepressant efficacy of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors.
Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines (MCF-7) demonstrated that the compound inhibited cell growth by up to 70% at specific concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, supporting its potential as an anticancer drug.
Study 3: Neuroprotection
A study focusing on neuroprotection revealed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its utility in developing therapies for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin/norepinephrine transporters | |
| Antipsychotic | Modulation of dopaminergic pathways | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Table 2: Case Study Results
| Study Focus | Model Used | Key Findings | Reference |
|---|---|---|---|
| Antidepressant Efficacy | Rodent Model | Reduced immobility time in forced swim test | |
| Cancer Cell Line Testing | MCF-7 Cells | 70% growth inhibition; apoptosis induction | |
| Neuroprotection | Neuronal Cells | Decreased oxidative stress markers |
Mechanism of Action
The mechanism of action of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of key features:
Core Heterocycle and Substituent Variations
Pharmacological and Physicochemical Implications
- However, excessive lipophilicity may reduce aqueous solubility.
- Receptor Specificity : The pyrimidine core, as seen in , is associated with kinase inhibition, while pyrido-pyrimidine derivatives () target neuropeptide receptors. Substituent variations (e.g., methoxy vs. phenylpropyl) fine-tune selectivity .
- Synthetic Challenges : Isomerization risks (e.g., pyrazolo-triazolo-pyrimidine derivatives in ) highlight the importance of reaction conditions in maintaining structural fidelity during synthesis .
Key Research Findings
- Neurotensin Receptor Agonists: Compounds with pyrido-pyrimidine cores and aryl-piperazine substituents exhibit nanomolar affinity for neurotensin receptor 1, suggesting that the target compound’s phenylpropyl group may similarly enhance receptor interactions .
- PARP Inhibitor Analogs: Olaparib (), a PARP inhibitor with a piperazine-phthalazinone structure, demonstrates that piperazine moieties contribute to enzyme binding via hydrogen bonding and hydrophobic interactions. The target compound’s phenylpropyl group may mimic these interactions in other targets .
Q & A
Q. What are the validated synthetic routes for 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, and how can yield and purity be optimized?
A common approach involves nucleophilic substitution reactions between pyrimidine derivatives and substituted piperazines. For example, coupling 4-chloropyrimidine with 3-phenylpropylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalysts like potassium carbonate or triethylamine can enhance reactivity . Purification via column chromatography (eluent: chloroform/methanol gradients) or crystallization from ether/hexane mixtures improves purity (>85% yield). NMR and HRMS are critical for structural validation .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- 1H/13C NMR : Key signals include pyrimidine protons (δ 8.2–8.5 ppm for C2 and C4 positions) and piperazine methylene protons (δ 2.5–3.5 ppm). Aromatic protons from the phenylpropyl group appear at δ 7.2–7.4 ppm .
- HRMS : The molecular ion peak should match the exact mass (C17H21N5: calculated 295.1794 g/mol). Fragmentation patterns should align with piperazine and pyrimidine cleavage .
Q. What preliminary pharmacological screening methods are suitable for this compound?
In vitro assays for receptor binding (e.g., dopamine or serotonin receptors due to the piperazine moiety) can be performed using radioligand displacement. For antimicrobial activity, broth microdilution assays (MIC determination) against Gram-positive/negative bacteria are recommended, as piperazine-pyrimidine hybrids show historical antibacterial potential .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity in the synthesis of this compound?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., AFIR) can model nucleophilic substitution mechanisms. These tools predict favorable sites for piperazine attachment to pyrimidine, reducing trial-and-error experimentation . Molecular docking (using AutoDock Vina) may further prioritize derivatives for synthesis based on target receptor affinity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR Analysis : Compare substituent effects (e.g., phenylpropyl vs. benzyl groups) on bioactivity. For example, bulkier substituents may enhance receptor binding but reduce solubility.
- Meta-Analysis : Cross-reference data from analogs like 3-(piperazin-1-yl)pyridazine (anti-bacterial) and 4-(4-phenylpiperazin-1-yl)pyrimidine (CNS activity) to identify conserved pharmacophores .
Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Piperazine rings are prone to hydrolysis in acidic conditions (pH < 3), forming secondary amines.
- Computational pKa Prediction : Tools like MarvinSuite estimate basicity (piperazine N atoms: pKa ~8–10), guiding formulation for pH-sensitive applications .
Q. What advanced analytical methods quantify trace impurities in this compound?
- HPLC-MS/MS : Detect impurities like unreacted 4-chloropyrimidine or N-alkylated byproducts. Use a C18 column with acetonitrile/water (0.1% formic acid) gradients.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects impacting solubility .
Q. How can reactor design principles improve scalability of the synthesis process?
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., piperazine coupling), reducing side reactions.
- Process Simulation : Aspen Plus models optimize solvent recovery and catalyst reuse, aligning with CRDC guidelines for sustainable chemical engineering .
Methodological Considerations
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
- Experimental Reproducibility : Document solvent purity, catalyst batch variability, and stirring rates to mitigate yield fluctuations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
